α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt
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Overview
Description
α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt: is a deuterium-labeled analogue of α-Hydroxy-cyclohexanemethanesulfonic Acid Sodium Salt. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt involves the deuteration of α-Hydroxy-cyclohexanemethanesulfonic Acid Sodium SaltThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The use of advanced technologies and equipment is crucial to achieve the desired isotopic labeling and to meet the demands of various research applications.
Chemical Reactions Analysis
Types of Reactions: α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Chemistry: In chemistry, α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt is used as a tracer in reaction mechanism studies. Its deuterium labeling allows for precise tracking of molecular transformations.
Biology: In biological research, this compound is used to study metabolic pathways. The deuterium atoms provide a distinct signal in mass spectrometry, facilitating the analysis of complex biological samples.
Medicine: In medical research, this compound is used to investigate drug metabolism and pharmacokinetics. Its unique isotopic properties help in understanding the absorption, distribution, metabolism, and excretion of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and isotopic labeling make it valuable for various applications, including quality control and process optimization.
Mechanism of Action
The mechanism of action of α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt involves its interaction with specific molecular targets. The deuterium atoms in the compound provide a unique isotopic signature, allowing for detailed studies of reaction mechanisms and metabolic pathways. The compound can act as a probe to investigate the dynamics of chemical reactions and biological processes .
Comparison with Similar Compounds
α-Hydroxy-cyclohexanemethanesulfonic Acid Sodium Salt: The non-deuterated analogue used in similar research applications.
Cyclohexanemethanesulfonic Acid Sodium Salt: A related compound without the hydroxyl group.
Cyclohexanemethanesulfonic Acid-d11 Sodium Salt: A deuterated analogue without the hydroxyl group
Uniqueness: α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various scientific studies, making it a valuable tool in chemistry, biology, medicine, and industry .
Properties
CAS No. |
1246815-06-4 |
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Molecular Formula |
C7H14NaO4S |
Molecular Weight |
228.302 |
IUPAC Name |
hydroxy-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)methanesulfonic acid;sodium |
InChI |
InChI=1S/C7H14O4S.Na/c8-7(12(9,10)11)6-4-2-1-3-5-6;/h6-8H,1-5H2,(H,9,10,11);/i1D2,2D2,3D2,4D2,5D2,6D; |
InChI Key |
KJFDHJUZCMBTLQ-YSKAWFRQSA-N |
SMILES |
C1CCC(CC1)C(O)S(=O)(=O)O.[Na] |
Synonyms |
α-Hydroxy-cyclohexanemethanesulfonic Acid-d11 Monosodium Salt |
Origin of Product |
United States |
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